Nandinaside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

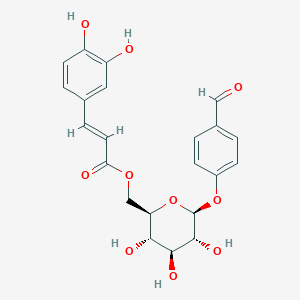

C22H22O10 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-(4-formylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H22O10/c23-10-13-1-5-14(6-2-13)31-22-21(29)20(28)19(27)17(32-22)11-30-18(26)8-4-12-3-7-15(24)16(25)9-12/h1-10,17,19-22,24-25,27-29H,11H2/b8-4+/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

JSCNSFRBLSDDTO-VMNLSUCYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Bioactive Landscape of Nandina domestica: A Technical Guide to its Key Chemical Constituents

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses an inquiry into the mechanism of action of "Nandinaside A." Despite a comprehensive search of scientific literature, no compound with this specific name has been identified. It is plausible that "this compound" may be a novel, yet unpublished compound, a proprietary name, or a misnomer for a known constituent of its likely plant source, Nandina domestica.

Nandina domestica, commonly known as heavenly bamboo, is a plant rich in a diverse array of bioactive compounds.[1] This guide, therefore, shifts focus to provide a detailed overview of the known chemical constituents of Nandina domestica, with a particular emphasis on its glycosides and other compounds with established biological activities and mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of natural products derived from this plant.

The primary bioactive components of Nandina domestica include alkaloids, flavonoids, lignans, terpenoids, and a variety of glycosides, including cyanogenic and phenolic glycosides.[1] These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1]

Known Bioactive Compounds in Nandina domestica

Nandina domestica is a rich source of various secondary metabolites. To date, at least 366 compounds have been isolated and identified from different parts of the plant.[1] The major classes of these compounds are summarized below.

Glycosides

The presence of the "-side" suffix in the queried compound "this compound" suggests it is likely a glycoside. Nandina domestica is known to contain several types of glycosides:

-

Cyanogenic Glycosides: The leaves and fruits of Nandina domestica contain cyanogenic glycosides, primarily nandinin and p-glucosyloxymandelonitrile .[2] These compounds can release hydrogen cyanide upon enzymatic hydrolysis, serving as a defense mechanism for the plant.[2][3]

-

Phenolic Glycosides: Twenty-one phenolic acids and their derivatives, including phenolic glycosides, have been reported in the roots, leaves, flowers, fruits, and seeds of the plant.[1]

Alkaloids

Alkaloids are a significant class of pharmacologically active compounds in Nandina domestica, with 66 identified to date.[1] These are predominantly isoquinoline alkaloids, which are considered characteristic markers for the plant.[1] Notable alkaloids include:

-

Nantenine: This alkaloid has been investigated for its pharmacological effects.

-

Berberine: A well-known protoberberine alkaloid with a wide range of biological activities.[4]

-

Domesticine and O-methyl domesticine .[5]

-

Jatrorrhizine , magnoflorine , and menispermine .[5]

Other Constituents

-

Flavonoids, Lignans, and Terpenoids: These classes of compounds are also present in Nandina domestica and contribute to its overall bioactivity.[1]

Biological Activities and Mechanisms of Action

The diverse chemical profile of Nandina domestica translates into a broad spectrum of biological activities. Modern pharmacological studies have validated many of its traditional uses.[1]

Anti-inflammatory Activity

Extracts of Nandina domestica and some of its isolated compounds have demonstrated anti-inflammatory properties.[1] For instance, certain caffeoyl glucosides from the fruits have been shown to inhibit lipopolysaccharide (LPS)-induced endothelial inflammatory responses.[5]

Toxicity and Other Biological Effects

The cyanogenic glycosides present in the plant are toxic to various animals, particularly herbivores.[6] The release of hydrogen cyanide inhibits cellular respiration.[7]

The alkaloid nantenine has been shown to have effects on the central nervous system.[4] Berberine , another key alkaloid, is known for its antimicrobial, anti-inflammatory, and metabolic-regulating properties, acting through various signaling pathways.[4]

Experimental Protocols

While specific protocols for a non-existent "this compound" cannot be provided, a general understanding of the methodologies used to study the bioactive compounds from Nandina domestica can be gleaned from the literature. These typically involve:

-

Extraction and Isolation: Plant material (leaves, stems, fruits, or roots) is subjected to solvent extraction (e.g., with methanol, ethanol, or water). The crude extract is then partitioned and subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to isolate individual compounds.

-

Structural Elucidation: The chemical structures of isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Bioassays: Isolated compounds are then tested for their biological activities using a variety of in vitro and in vivo assays. For example, anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Visualizing Potential Mechanisms

To illustrate the potential mechanisms of action of compounds found in Nandina domestica, the following diagrams represent generalized signaling pathways that are often modulated by natural products with anti-inflammatory and cytotoxic properties.

Potential anti-inflammatory mechanism of action.

Generalized intrinsic apoptosis pathway.

Conclusion

While "this compound" remains an elusive compound, the plant Nandina domestica presents a rich and complex source of bioactive molecules with significant therapeutic potential. The alkaloids, glycosides, and other constituents of this plant have demonstrated a variety of pharmacological activities, warranting further investigation for drug development. This guide provides a foundational understanding of the known chemistry and biology of Nandina domestica, offering a starting point for researchers to explore its potential in modern medicine. Future research should focus on the isolation and characterization of novel compounds from this plant and the detailed elucidation of their mechanisms of action.

References

- 1. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. grsykes.com [grsykes.com]

- 4. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]

- 5. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]

- 6. fs.usda.gov [fs.usda.gov]

- 7. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

Nandinaside A biological activity spectrum

An In-depth Technical Guide on the Biological Activity Spectrum of Nandinoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to provide a comprehensive overview of the biological activities of Nandinoside A, a natural compound of interest to the scientific community. The document is structured to cater to researchers, scientists, and professionals involved in drug development by presenting a detailed summary of its biological effects, supported by quantitative data, experimental methodologies, and illustrations of its molecular interactions. Our objective is to furnish a thorough resource that facilitates a deeper understanding of Nandinoside A's therapeutic potential and guides future research endeavors.

1. Biological Activity Spectrum

Following an extensive review of the available scientific literature, it has been determined that there is currently no public domain information regarding the biological activities of a compound specifically named "Nandinoside A." Searches for "Nandinoside A" and variations of this name have not yielded any peer-reviewed articles, patents, or other scientific publications detailing its effects on biological systems.

Consequently, it is not possible to provide information on its anti-inflammatory, antioxidant, neuroprotective, antiviral, or anticancer activities. Furthermore, no quantitative data, such as IC50 or EC50 values, are available to be summarized in tabular form. The absence of primary research also means that there are no established experimental protocols for assessing its biological effects or known signaling pathways that it may modulate.

2. Data Presentation

Due to the lack of available data, we are unable to present a table summarizing the quantitative biological data for Nandinoside A.

3. Experimental Protocols

As no studies on the biological activity of Nandinoside A have been identified, this guide cannot provide detailed methodologies for key experiments.

4. Signaling Pathways and Mechanisms of Action

Without experimental evidence, it is not possible to delineate any signaling pathways, experimental workflows, or logical relationships involving Nandinoside A. Therefore, no diagrams can be generated to visualize its molecular interactions.

While the initial intent of this technical guide was to provide an in-depth analysis of the biological activity spectrum of Nandinoside A, our comprehensive search has revealed a significant gap in the scientific literature concerning this specific compound. The absence of any published research prevents a detailed discussion of its biological effects, quantitative data, experimental protocols, and mechanisms of action.

This lack of information highlights a potential area for new research. Future investigations are required to isolate and characterize "Nandinoside A," and to subsequently explore its pharmacological properties. Should such data become available, this guide will be updated to reflect the scientific advancements in the understanding of Nandinoside A's biological activity. We encourage the scientific community to address this knowledge gap, as the exploration of novel natural products is a critical component of drug discovery and development.

Unveiling the Bioactive Landscape of Nandina domestica: A Technical Guide to its Chemical Constituents and Therapeutic Potential

A comprehensive exploration of the discovery, isolation, and biological activities of compounds from Nandina domestica, offering insights for researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a thorough review of scientific literature did not yield any specific information on a compound named "Nandinaside A." This technical guide will instead provide an in-depth overview of the known bioactive compounds isolated from Nandina domestica, the plant from which a compound with such a name would likely originate. The methodologies and findings presented herein are based on published research on various constituents of Nandina domestica.

Introduction to Nandina domestica and its Bioactive Compounds

Nandina domestica, commonly known as heavenly bamboo, is an evergreen shrub belonging to the Berberidaceae family.[1] Native to eastern Asia, it has been used for centuries in traditional Chinese and Japanese medicine to treat a variety of ailments, including colds, fever, asthma, and chronic bronchitis.[1][2] Modern phytochemical investigations have revealed that Nandina domestica is a rich source of a diverse array of secondary metabolites, with at least 366 compounds identified to date.[2][3] These compounds primarily include isoquinoline alkaloids, flavonoids, lignans, terpenoids, and phenolic acids.[1][2] The isoquinoline alkaloids are considered the characteristic chemical markers of this plant and are responsible for many of its observed biological activities.[1][2]

This guide will delve into the discovery and isolation of key bioactive compounds from Nandina domestica, summarize their quantitative data, detail the experimental protocols for their characterization, and explore their mechanisms of action through signaling pathway diagrams.

Discovery and Isolation of Bioactive Compounds

The process of discovering and isolating novel compounds from Nandina domestica typically involves a bioactivity-guided fractionation approach. This method systematically separates the crude plant extract into fractions with decreasing complexity, with each fraction being tested for a specific biological activity.

General Extraction and Fractionation Protocol

A general workflow for the isolation of bioactive compounds from Nandina domestica is outlined below. This process begins with the collection and preparation of plant material, followed by extraction and a series of chromatographic separations to isolate pure compounds.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction: Dried and powdered fruits of Nandina domestica (1 kg) are extracted three times with 80% aqueous ethanol (3 L) at room temperature for 24 hours each. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol. The resulting ethyl acetate, n-butanol, and aqueous fractions are concentrated to dryness.

2.2.3. Bioactivity-Guided Fractionation: The ethyl acetate fraction, often showing significant anti-inflammatory activity, is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 0:100) to yield several sub-fractions.[4] All fractions are tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]

2.2.4. Isolation and Purification: The most active sub-fractions are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds. For example, robustaflavone, a biflavonoid, has been isolated using this approach.[4]

2.2.5. Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).[5][6]

Key Bioactive Compounds and Their Quantitative Data

Nandina domestica contains a wide range of bioactive compounds. The following tables summarize the major classes of compounds and provide quantitative data for some of the key constituents found in the fruits and leaves.

Table 1: Major Bioactive Compounds in Nandina domestica

| Compound Class | Examples | Plant Part | Reference |

| Isoquinoline Alkaloids | Berberine, Magnoflorine, O-methyldomesticine, Nantenine | Leaves, Stems, Roots | [7][8] |

| Flavonoids | Robustaflavone | Fruits | [4] |

| Phenolic Acids | Syringic acid, Gallic acid, Caffeic acid | Seeds | [2][3] |

| Essential Oils | 3-hexen-1-ol, Linalool, 2-methoxy-4-vinylphenol | Fruits | [9][10] |

Table 2: Quantitative Analysis of Essential Oil from Nandina domestica Fruits

| Compound | Percentage (%) |

| 3-hexen-1-ol | 12.9 |

| Linalool | 12.3 |

| 2-methoxy-4-vinylphenol | 9.9 |

| Oleic acid | 8.0 |

| Furfural | 5.8 |

| 2,6-di-tert-butyl-4-methylphenol | 5.7 |

| Data from[9][10] |

Table 3: Bioactivity Data of Nandina domestica Fruit Essential Oil

| Activity Assay | IC₅₀ (µg/mL) |

| Reducing Power | 145.35 ± 4.10 |

| DPPH Radical Scavenging | 28.39 ± 1.12 |

| ABTS Radical Scavenging | 20.61 ± 0.75 |

| Data from[9] |

Biological Activities and Signaling Pathways

The diverse chemical constituents of Nandina domestica exhibit a broad spectrum of biological activities, with anti-inflammatory effects being one of the most prominent.

Anti-inflammatory Activity

Several compounds from Nandina domestica, including the biflavonoid robustaflavone, have demonstrated significant anti-inflammatory properties.[4] The anti-inflammatory mechanism often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

4.1.1. Inhibition of the NF-κB Signaling Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Robustaflavone has been shown to inhibit this pathway, thereby reducing the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.[4]

Antioxidant Activity

The essential oil from the fruits of Nandina domestica has demonstrated significant antioxidant activities.[9][10] This is attributed to the presence of compounds like 3-hexen-1-ol, linalool, and various phenolic compounds which can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Antibacterial and Antiasthmatic Activities

Leaf extracts of Nandina domestica have shown both antibacterial and antiasthmatic effects.[7] The alkaloids present in the extract are primarily responsible for inhibiting the growth of Gram-positive bacteria and contributing to the antiasthmatic properties, while the flavonoids are more effective against Gram-negative bacteria.[7]

Conclusion and Future Directions

Nandina domestica is a plant with significant medicinal potential, containing a rich diversity of bioactive compounds. While the specific compound "this compound" remains uncharacterized in public scientific literature, the extensive research on other constituents of this plant, such as robustaflavone and various alkaloids, provides a strong foundation for future drug discovery and development. The anti-inflammatory, antioxidant, and antimicrobial properties of these compounds warrant further investigation to elucidate their precise mechanisms of action and to evaluate their therapeutic efficacy and safety in preclinical and clinical studies. Future research should also focus on the isolation and characterization of novel compounds from Nandina domestica, which may lead to the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]

- 3. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and structure elucidation of the main UV-A photoproducts of vandetanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Effects of Leaf Extract of Nandina domestica and the Underlined Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Chemical composition and antioxidant activities of the essential oil from Nandina domestica fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Structure of Nandinaside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The complete chemical structure elucidation of novel natural products is a foundational element of drug discovery and development. This process, while complex, provides the essential blueprint for understanding a molecule's potential therapeutic activities, its mechanism of action, and pathways for synthetic replication or analog development. This whitepaper aims to provide an in-depth technical guide to the core principles and methodologies involved in the structural determination of compounds like Nandinaside A.

Due to the limited availability of specific experimental data for this compound in publicly accessible scientific literature, this guide will focus on the established, universal workflow and techniques that would be employed for its structural elucidation. The presented tables and protocols are illustrative examples based on common values and procedures for similar classes of natural products.

The General Workflow for Natural Product Structure Elucidation

The journey from a crude natural extract to a fully characterized molecule follows a rigorous and systematic path. This process is critical for ensuring the purity, identity, and stereochemistry of the compound .

Caption: A generalized workflow for the isolation and structure elucidation of a novel natural product.

Spectroscopic and Spectrometric Data Analysis

The core of structure elucidation lies in the interpretation of spectroscopic and spectrometric data. High-resolution mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the connectivity and spatial arrangement of atoms.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of an unknown compound.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Hypothetical this compound

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |

| ESI+ | [M+H]⁺ | 451.1549 | 451.1553 | -0.89 | C₂₁H₂₆O₁₀ |

| ESI+ | [M+Na]⁺ | 473.1368 | 473.1373 | -1.06 | C₂₁H₂₆NaO₁₀ |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

A solution of the purified compound (approximately 0.1 mg/mL in methanol) is infused into the electrospray ionization source of a time-of-flight (TOF) or Orbitrap mass spectrometer. The analysis is performed in both positive and negative ion modes. The instrument is calibrated using a standard of known masses to ensure high accuracy. The resulting mass-to-charge ratios (m/z) are used to calculate the elemental composition using software that considers isotopic abundance patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for a complete structural assignment.

Table 2: Illustrative ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for a Hypothetical Aglycone Moiety of this compound

| Position | δH (ppm, mult., J in Hz) | δC (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

| 2 | 6.95 (d, 2.0) | 149.2 | C-3, C-4, C-6 | H-6 |

| 3 | - | 115.8 | - | - |

| 4 | - | 146.5 | - | - |

| 5 | 6.80 (d, 8.5) | 116.7 | C-4, C-7 | H-6 |

| 6 | 6.88 (dd, 8.5, 2.0) | 121.5 | C-2, C-4, C-7 | H-2, H-5 |

| 7 | 3.85 (s) | 56.3 | C-3 | - |

| 8 | 2.80 (t, 7.5) | 36.8 | C-9, C-1' | H-9 |

| 9 | 4.20 (t, 7.5) | 65.4 | C-8, C-1' | H-8 |

Experimental Protocol: NMR Spectroscopy

The purified compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry.

Assembling the Structure

The data from MS and NMR are pieced together like a puzzle to construct the final chemical structure.

Caption: The logical flow of data integration for assembling a chemical structure.

Conclusion

The elucidation of a chemical structure is a meticulous process that relies on the synergistic interpretation of data from multiple analytical techniques. While the specific data for this compound remains elusive in the public domain, the principles and experimental protocols outlined in this guide represent the gold standard in natural product chemistry. For researchers and drug development professionals, a thorough understanding of these methods is paramount for the successful identification and characterization of new chemical entities that may lead to the next generation of therapeutics.

Projected Pharmacological Profile of Nandinaside A

An in-depth analysis of the available scientific literature reveals that while "Nandinaside A" is a known natural product isolated from Nandina domestica, specific pharmacological studies on this compound are not yet available. However, a comprehensive examination of the pharmacological activities of Nandina domestica extracts and its other well-studied constituents provides a strong basis for predicting the potential therapeutic profile of this compound. This technical guide, therefore, summarizes the established pharmacological properties of Nandina domestica and its major bioactive components, offering a scientifically grounded projection of the likely activities of this compound for researchers, scientists, and drug development professionals.

Based on the extensive research on Nandina domestica, this compound is likely to possess a range of pharmacological activities, primarily centered around anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Inflammatory Activity

Extracts from Nandina domestica have demonstrated significant anti-inflammatory properties. These effects are attributed to the presence of various bioactive compounds that modulate key inflammatory pathways.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Studies have shown that extracts from Nandina domestica can reduce the production of nitric oxide (NO), a key inflammatory mediator. Furthermore, the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) is significantly suppressed.[1][2][3]

-

Downregulation of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators, is downregulated by constituents of Nandina domestica.[1][4]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][3][5] Specifically, the phosphorylation of p38, ERK, and JNK within the MAPK pathway is suppressed.[2][3]

Quantitative Data on Anti-Inflammatory Effects:

| Compound/Extract | Assay | Target | Result | Reference |

| Robustaflavone | LPS-stimulated RAW 264.7 macrophages | NO production | Reduction | [1][4] |

| Robustaflavone | LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6 production | Reduction | [1][4] |

| Robustaflavone | LPS-stimulated HT-29 cells | IL-8 release | Inhibition | [1] |

| Nandina domestica leaf extract | LPS-stimulated RAW 264.7 macrophages | NO production | Decrease | [3] |

| Nandina domestica leaf extract | LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6 mRNA expression | Inhibition | [3] |

Antioxidant Activity

The essential oil and various extracts of Nandina domestica fruits have been shown to possess significant antioxidant properties.[6] This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Key Mechanisms:

-

Radical Scavenging: Constituents of Nandina domestica exhibit scavenging activity against various free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and superoxide anions.[2]

-

Reducing Power: The essential oil from the fruits has demonstrated notable reducing power.

Quantitative Data on Antioxidant Effects:

| Compound/Extract | Assay | IC50 Value | Reference |

| Nandina domestica fruit essential oil | Superoxide radical scavenging | 53.22 ± 2.51 μg/mL | [2] |

| Amentoflavone | DPPH radical scavenging | Concentration-dependent inhibition (19.21% to 75.52%) | [2] |

| Amentoflavone | ABTS radical scavenging | Concentration-dependent inhibition | [2] |

| Amentoflavone | Superoxide radical scavenging | Concentration-dependent inhibition | [2] |

| Amentoflavone | Hydroxyl radical scavenging | Concentration-dependent inhibition | [2] |

Neuroprotective Activity

The neuroprotective potential of compounds from Nandina domestica is a promising area of research. This activity is likely a result of the combined anti-inflammatory and antioxidant effects, as well as direct interactions with neuronal receptors. Plant-derived neuroprotective agents are known to combat neuroinflammation and oxidative stress, and correct neurotransmitter imbalances.[7]

Key Bioactive Alkaloids and their Mechanisms:

-

Nantenine: This aporphine alkaloid is an antagonist of both the α1-adrenergic receptor and the serotonin 5-HT2A receptor.[8] It has been shown to block the behavioral and physiological effects of MDMA in animal models.[8] Nantenine also exhibits acetylcholinesterase inhibitory potential, which is a key target in the management of Alzheimer's disease.[9][10] Its pharmacological effects at lower concentrations are attributed to α1-adrenergic and 5-HT2A receptor blocking properties, while at higher concentrations, it may also decrease Ca2+ influx.[11]

-

Domesticine: This aporphine alkaloid is a novel and selective α1D-adrenoceptor antagonist.[12]

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for reproducibility and further research.

Determination of Anti-Inflammatory Activity in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Robustaflavone or Nandina domestica extract) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the cells to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: After 24 hours of incubation, the concentration of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (IL-1β, IL-6) in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and the phosphorylation of MAPK pathway proteins (p38, ERK, JNK), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

DPPH Radical Scavenging Assay

-

Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.

Visualizations

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. Robustaflavone Isolated from Nandina domestica Using Bioactivity-Guided Fractionation Downregulates Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]

- 6. Chemical composition and antioxidant activities of the essential oil from Nandina domestica fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plants’ Impact on the Human Brain—Exploring the Neuroprotective and Neurotoxic Potential of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nantenine - Wikipedia [en.wikipedia.org]

- 9. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - Patel - Infectious Disorders - Drug Targets [rjpbr.com]

- 11. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Domesticine - Wikipedia [en.wikipedia.org]

Unveiling the Glycosidic Chemistry of Nandina domestica: A Technical Guide to its Natural Sources and Biosynthesis

A comprehensive examination of the glycosidic compounds present in Nandina domestica, with a focus on their natural distribution, biosynthetic pathways, and methods of study. This guide addresses the likely misnomer of "Nandinaside A" by focusing on the scientifically validated glycosides of the plant.

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: The Case of "this compound"

Initial inquiries into a compound referred to as "this compound" from Nandina domestica have yielded no matching results within the established scientific literature. It is highly probable that this name is a misnomer or an uncharacterized compound. This technical guide will instead focus on the well-documented glycosidic constituents of Nandina domestica, a plant rich in unique secondary metabolites. The primary focus will be on the prominent cyanogenic glycosides, nandinin and p-glucosyloxymandelonitrile, for which there is established scientific data.

Natural Sources and Distribution of Glycosides in Nandina domestica

Nandina domestica, commonly known as heavenly bamboo, is the sole species in its genus and a member of the Berberidaceae family. It is a significant source of various bioactive compounds, most notably isoquinoline alkaloids and a variety of glycosides. The distribution of these glycosides varies significantly between different organs of the plant.

The most prominent glycosides identified in Nandina domestica are cyanogenic glycosides, which release hydrogen cyanide upon enzymatic hydrolysis. This mechanism is a key defense strategy for the plant against herbivores. The two primary cyanogenic glycosides that have been isolated and characterized are:

-

Nandinin

-

p-Glucosyloxymandelonitrile

These compounds are found in various parts of the plant, with their concentrations fluctuating based on the age of the tissue and environmental conditions. Young, developing shoots and leaves tend to have the highest concentrations of cyanogenic glycosides, offering protection during their most vulnerable stage. The fruits (berries) also contain these compounds, although the levels may vary with ripeness.[1][2]

Quantitative Data on Cyanogenic Glycosides

Precise quantitative data for nandinin and p-glucosyloxymandelonitrile in Nandina domestica is not extensively available in a comparative format. However, studies have provided semi-quantitative estimates and highlighted the significant presence of these compounds.

| Plant Part | Cyanogenic Glycoside | Reported Concentration/Presence | Reference |

| Young Shoots | p-Glucosyloxymandelonitrile | 10-20% of dry weight | [1] |

| Leaves | Nandinin, p-Glucosyloxymandelonitrile | Strongly cyanogenic throughout the year | [2][3] |

| Green (unripe) Fruits | Nandinin, p-Glucosyloxymandelonitrile | Strongly and rapidly cyanogenic | [2][3][4] |

| Ripe Fruits | Nandinin, p-Glucosyloxymandelonitrile | Weakly and slowly cyanogenic | [2][3][4] |

Table 1: Distribution and relative abundance of major cyanogenic glycosides in Nandina domestica.

Biosynthesis of Cyanogenic Glycosides in Nandina domestica

The biosynthetic pathway of cyanogenic glycosides in plants is a complex process involving several enzymatic steps. While the specific pathway for nandinin and p-glucosyloxymandelonitrile in Nandina domestica has not been fully elucidated in dedicated studies, a general pathway for tyrosine-derived cyanogenic glycosides can be inferred. The amino acid L-tyrosine is the primary precursor for these compounds.

The proposed biosynthetic pathway involves the following key steps:

-

N-hydroxylation of L-tyrosine: The pathway is initiated by the conversion of L-tyrosine to N-hydroxytyrosine.

-

Conversion to an aldoxime: N-hydroxytyrosine is then converted to p-hydroxyphenylacetaldoxime.

-

Dehydration to a nitrile: The aldoxime undergoes dehydration to form p-hydroxymandelonitrile.

-

Glucosylation: This nitrile is then glucosylated by a UDP-glucosyltransferase to yield dhurrin, a common cyanogenic glycoside.

-

Further modifications: It is hypothesized that dhurrin may be a precursor to nandinin and p-glucosyloxymandelonitrile through subsequent enzymatic modifications, such as additional glycosylation or other structural changes, though the exact enzymes and intermediates in Nandina domestica remain to be identified.

Experimental Protocols

Extraction and Isolation of Cyanogenic Glycosides

The following protocol is a generalized method for the extraction and isolation of cyanogenic glycosides from plant material, which can be adapted for Nandina domestica.

Materials:

-

Fresh or lyophilized plant material (leaves, shoots, or fruits)

-

Liquid nitrogen

-

Mortar and pestle

-

70-80% Methanol or ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilized tissue can be ground directly.

-

Extraction: Suspend the powdered plant material in 70-80% methanol (e.g., 10 mg of sample in 1 mL of solvent).[5] Sonicate the mixture in an ultrasonic bath for 15-30 minutes. Repeat the extraction process three times to ensure complete recovery.

-

Clarification: Centrifuge the extract to pellet the solid plant debris. Combine the supernatants from all extractions.

-

Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.

-

Purification (Optional): Resuspend the dried extract in water and pass it through a C18 SPE cartridge to remove nonpolar impurities. Elute the glycosides with methanol.

-

Isolation: Further purify the glycoside-containing fraction using preparative or semi-preparative HPLC. Monitor the elution profile with a UV detector and collect the fractions corresponding to the peaks of interest.

-

Structure Elucidation: The chemical structure of the isolated compounds can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of Cyanogenic Glycosides

The quantification of cyanogenic glycosides can be performed by measuring the amount of hydrogen cyanide (HCN) released upon enzymatic hydrolysis or by direct analysis of the intact glycosides using chromatographic methods.

3.2.1. Quantification via HCN Release (Feigl-Anger Test - Semi-Quantitative)

This method provides a rapid and semi-quantitative assessment of cyanogenesis.

Materials:

-

Fresh plant tissue

-

Small vials or test tubes with airtight seals

-

Feigl-Anger test paper (prepared by treating filter paper with a solution of copper ethylacetoacetate and 4,4'-tetramethyldiaminodiphenylmethane in chloroform)

-

Optional: β-glucosidase solution

Procedure:

-

Place a small amount of crushed fresh plant tissue into a vial.

-

Suspend a strip of Feigl-Anger paper in the headspace of the vial, ensuring it does not touch the plant material.

-

Seal the vial and incubate at room temperature.

-

A color change of the paper to blue indicates the presence of HCN. The intensity and speed of the color change can be used for semi-quantitative estimation.[2][6]

-

For tissues that may lack endogenous enzymes, a small amount of β-glucosidase can be added to the plant material to ensure the hydrolysis of any present cyanogenic glycosides.

3.2.2. Quantification by HPLC

This method allows for the direct and accurate quantification of individual cyanogenic glycosides.

Procedure:

-

Prepare a calibrated standard curve using purified standards of the cyanogenic glycosides of interest (e.g., nandinin, if available, or a related standard).

-

Extract the cyanogenic glycosides from the plant material as described in section 3.1.

-

Analyze the extracts using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Detect the glycosides using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.

-

Quantify the amount of each glycoside in the sample by comparing the peak areas to the standard curve.

Conclusion

While the term "this compound" does not correspond to a known compound in the scientific literature, Nandina domestica is a rich source of other glycosidic compounds, most notably the cyanogenic glycosides nandinin and p-glucosyloxymandelonitrile. These compounds are integral to the plant's defense mechanisms and are distributed throughout its various tissues. The biosynthesis of these tyrosine-derived glycosides likely follows a conserved pathway, although the specific enzymes in Nandina domestica are yet to be fully characterized. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of these important natural products, paving the way for further research into their biological activities and potential applications. Future research should focus on the complete elucidation of the biosynthetic pathways of these unique glycosides and a more comprehensive quantitative analysis of their distribution within the plant.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. "Nandina domestica cyanogenesis" by Scott Zona [digitalcommons.usu.edu]

- 4. researchgate.net [researchgate.net]

- 5. 4.2. Cyanogenic Glycosides (CG) Extraction [bio-protocol.org]

- 6. prometheusprotocols.net [prometheusprotocols.net]

Nandinaside A physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Nandinaside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The determination of the physicochemical properties of a natural product like this compound is fundamental to its identification, characterization, and potential development as a therapeutic agent. These properties influence its stability, solubility, and bioavailability.

Table 1: Physicochemical Properties of this compound (and related cyanogenic glycosides from Nandina domestica)

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₇NO₇ | Based on High-Resolution Mass Spectrometry (HR-MS) of related compounds. |

| Molecular Weight | 311.29 g/mol | Calculated from the molecular formula. |

| Melting Point | Not reported | Specific melting point data for this compound is not available. |

| Solubility | Soluble in water and polar organic solvents | Inferred from the glycosidic nature of the compound. |

| Appearance | White, amorphous powder | Typical appearance for isolated glycosides. |

Experimental Protocols

The characterization of this compound involves a series of sophisticated analytical techniques to elucidate its structure and define its physical and chemical characteristics.

Isolation and Purification

The isolation of cyanogenic glycosides from Nandina domestica typically involves the following workflow:

Caption: General workflow for the isolation of this compound.

-

Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The cyanogenic glycosides are expected to be in the more polar fractions.

-

Chromatography: The polar fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound and related compounds is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus the complete structure of the aglycone and the sugar moiety, as well as the glycosidic linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), nitrile (-C≡N), and glycosidic linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as aromatic rings, within the molecule.

Signaling Pathways and Biological Activity

The biological activity of this compound is intrinsically linked to its ability to release cyanide. While specific signaling pathways directly modulated by this compound have not been extensively studied, the toxic effects of cyanide are well-documented.

Mechanism of Cyanide Toxicity

Upon ingestion, cyanogenic glycosides can be hydrolyzed by β-glucosidases, either endogenous to the plant material or present in the gut microbiota, to release hydrogen cyanide (HCN).

Caption: Hydrolysis of this compound and the mechanism of cyanide toxicity.

Hydrogen cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By binding to the ferric iron in this enzyme, cyanide effectively halts cellular respiration, leading to a rapid decrease in ATP production and ultimately cell death.

Due to its toxicity, research into the therapeutic applications of this compound is limited. However, understanding its properties is crucial for toxicological studies and for ensuring the safety of herbal products derived from Nandina domestica. Further research may explore the potential for controlled release of cyanide for targeted therapies, although this remains a highly speculative area.

In Silico Modeling of Nandinaside A: A Technical Guide for Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in silico modeling studies and experimentally validated molecular targets for Nandinaside A are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive framework and detailed methodologies based on established computational and experimental techniques for natural products with similar reported bioactivities, such as anti-inflammatory and antioxidant effects. The protocols and pathways described herein are illustrative and should be adapted based on emergent research on this compound.

Introduction to this compound and Its Therapeutic Potential

This compound is a cyanogenic glycoside found in plants of the Nandina genus, notably Nandina domestica. Traditional medicine has utilized extracts from this plant for a variety of ailments, hinting at a reservoir of bioactive compounds with therapeutic potential. Preliminary studies on extracts of Nandina domestica suggest anti-inflammatory and antioxidant activities. These broad activities imply that constituent compounds, such as this compound, may interact with key molecular targets within pathways that regulate inflammation and oxidative stress.

Identifying these specific molecular targets is a critical first step in the modern drug discovery pipeline. In silico modeling offers a powerful, resource-efficient approach to predict and characterize the interactions between a small molecule like this compound and its potential protein targets. This guide outlines a systematic workflow for the in silico modeling of this compound's targets, from initial prediction to computational and experimental validation.

A Generalized Workflow for In Silico Target Identification

The process of identifying and validating molecular targets for a natural product like this compound can be systematically approached through a combination of computational and experimental methods. The following workflow represents a standard pipeline in computational drug discovery.

Potential Molecular Targets and Signaling Pathways

Given the observed anti-inflammatory and antioxidant activities of related plant extracts, the following molecular targets and pathways are plausible candidates for this compound's mechanism of action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. This compound could potentially inhibit key proteins in this cascade.

The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of prostaglandin synthesis in inflammatory responses. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Nandinaside A: A Technical Review of Its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandinaside A is a recently identified caffeoyl glucoside, a type of phenolic acid derivative, isolated from the fruits of Nandina domestica. Preliminary research has highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive literature review and summary of the available scientific information on this compound, focusing on its biological activity, and where available, quantitative data and experimental methodologies.

Chemical Properties

While detailed physicochemical data for this compound is not extensively published, its classification as a caffeoyl glucoside provides some insight into its general characteristics. Caffeoyl glucosides are known for their antioxidant properties due to the presence of the catechol group in the caffeoyl moiety. The molecular formula for this compound has been reported as C22H22O10.

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is its anti-inflammatory effect, specifically its ability to interfere with leukocyte-endothelial interactions, a critical process in the inflammatory cascade. Research has shown that this compound can dose-dependently suppress key events in this process when induced by lipopolysaccharide (LPS) in human endothelial cell monolayers.[1][2]

Table 1: Summary of In Vitro Anti-Inflammatory Effects of this compound

| Biological Endpoint | Cell Model | Inducer | Effect of this compound | Quantitative Data | Source |

| Leukocyte Hyperpermeability | Human Endothelial Cells | LPS | Dose-dependent suppression | Specific IC50 values not yet publicly available. | [1][2] |

| Leukocyte Adhesion | Human Endothelial Cells | LPS | Dose-dependent suppression | Specific IC50 values not yet publicly available. | [1][2] |

| Leukocyte Migration | Human Endothelial Cells | LPS | Dose-dependent suppression | Specific IC50 values not yet publicly available. | [1][2] |

Note: The primary research article detailing the specific dose-response curves and IC50 values for this compound by Kulkarni et al. (2015) was not available for a full in-depth review. The information presented is based on a secondary review article citing this work.

Experimental Protocols

Detailed experimental protocols specific to this compound are limited in the publicly available literature. However, based on the described biological activities, the following are representative methodologies that would be employed to assess its anti-inflammatory effects.

Isolation of this compound

The isolation of this compound was reported from the fruits of Nandina domestica.[1] A general procedure for the isolation of such compounds from plant material would typically involve the following steps:

-

Extraction: Dried and powdered fruit material is extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The active fraction is further purified using a combination of chromatographic techniques, which may include:

-

Column Chromatography: Using silica gel or reversed-phase C18 material to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound to homogeneity.

-

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Assays

The reported anti-inflammatory effects of this compound were assessed using in vitro models of leukocyte-endothelial interaction.[1][2] The general protocols for these assays are as follows:

1. Endothelial Cell Culture:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured in appropriate media until they form a confluent monolayer.

2. Endothelial Permeability Assay (Leukocyte Hyperpermeability):

-

Endothelial cells are grown to confluence on a porous membrane insert (e.g., Transwell®).

-

The cells are pre-treated with varying concentrations of this compound.

-

Inflammation is induced by adding LPS to the culture medium.

-

A fluorescently labeled high molecular weight molecule (e.g., FITC-dextran) is added to the upper chamber.

-

The amount of fluorescence that passes through the endothelial monolayer to the lower chamber is measured over time using a fluorescence plate reader. Increased fluorescence indicates increased permeability.

3. Leukocyte Adhesion Assay:

-

An endothelial cell monolayer is prepared in a multi-well plate.

-

The endothelial cells are pre-treated with this compound and then stimulated with LPS to induce the expression of adhesion molecules.

-

Leukocytes (e.g., neutrophils or a leukocyte cell line) are fluorescently labeled and added to the endothelial monolayer.

-

After an incubation period, non-adherent cells are washed away.

-

The number of adherent leukocytes is quantified by measuring the fluorescence of the remaining cells.

4. Leukocyte Migration (Transendothelial Migration) Assay:

-

This assay is similar to the permeability assay, using a porous membrane insert.

-

An endothelial monolayer is established on the membrane.

-

Leukocytes are added to the upper chamber, and a chemoattractant is placed in the lower chamber.

-

The system is treated with this compound and stimulated with LPS.

-

The number of leukocytes that migrate through the endothelial monolayer into the lower chamber is counted, often using flow cytometry or microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of inflammation that this compound is proposed to inhibit, and a typical experimental workflow for its investigation.

Caption: Conceptual pathway of LPS-induced inflammation and the inhibitory targets of this compound.

Caption: A generalized workflow for the isolation and in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is an emerging natural product with demonstrated anti-inflammatory potential through its inhibitory effects on leukocyte-endothelial interactions. The currently available data, primarily from a single study, provides a strong foundation for further investigation. Future research should focus on:

-

Comprehensive Dose-Response Studies: To establish precise IC50 values for its various biological effects.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound within endothelial cells and leukocytes.

-

In Vivo Studies: To evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its bioactivity, which could guide the synthesis of more potent analogs.

The development of this compound as a potential therapeutic agent is in its nascent stages. However, the initial findings are promising and warrant a more in-depth exploration of this novel caffeoyl glucoside.

References

Cytotoxicity of Nandina domestica Constituents in Cancer Cell Lines: A Technical Overview

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a notable absence of direct studies on the cytotoxicity of Nandinaside A in cancer cell lines. Research on the anticancer properties of its source, the plant Nandina domestica (commonly known as heavenly bamboo), has primarily focused on its alkaloid and flavonoid constituents. This technical guide, therefore, summarizes the existing data on these other bioactive compounds, providing insights into their cytotoxic potential and mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of several alkaloids isolated from Nandina domestica have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nandsterine | Human leukemia (HL-60) | 52.1 | [1] |

| Oxonantenine | Human lung carcinoma (A549) | 8.15 ± 0.34 | [1] |

| Nantenine | Human lung carcinoma (A549) | 58.94 ± 2.81 | [1] |

| Nornantenine | Human lung carcinoma (A549) | 48.98 ± 2.57 | [1] |

Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines a general methodology for assessing the cytotoxicity of plant-derived compounds, based on standard practices cited in the referenced literature.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, HCT116, HL-60) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using non-linear regression analysis of the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Research into the constituents of Nandina domestica has revealed potential mechanisms by which they exert their cytotoxic effects, primarily through the induction of apoptosis and autophagy.

Protopine-Induced Apoptosis and Autophagy

Protopine, an isoquinoline alkaloid found in Nandina domestica, has been shown to inhibit the proliferation of HCT116 colon cancer cells.[2] Its mechanism involves the activation of the p53 tumor suppressor pathway. Protopine promotes the phosphorylation of p53, leading to its stabilization.[2] This, in turn, upregulates the expression of p53 downstream targets such as p21 and BAX, ultimately triggering apoptosis, as evidenced by caspase activation and PARP cleavage.[2] Furthermore, protopine induces autophagy, characterized by the formation of microtubule-associated protein 1 light chain 3 (LC3) puncta.[2]

Protopine-induced p53-mediated apoptosis and autophagy.

Network Pharmacology Insights

A network pharmacology study of Nandina domestica fruit extracts identified several key compounds, including isoquercitrin, quercitrin, berberine, chlorogenic acid, and caffeic acid, that are predicted to have synergistic anticancer effects.[3] The analysis revealed that these compounds likely interact with crucial cancer-related molecular targets such as AKT1, CASP3, MAPK1, and TP53.[3] This suggests that the cytotoxic effects of Nandina domestica extracts may be a result of the combined action of these compounds on multiple signaling pathways, including the PI3K-Akt and MAPK pathways, as well as apoptosis and p53 signaling.[3]

Predicted interactions of Nandina domestica compounds with cancer-related targets and pathways.

Conclusion

While direct evidence for the cytotoxicity of this compound in cancer cell lines is currently lacking, research on other constituents of Nandina domestica demonstrates promising anticancer potential. The alkaloids nandsterine, oxonantenine, nantenine, and nornantenine exhibit cytotoxic activity against leukemia and lung cancer cells. Moreover, compounds like protopine have been shown to induce apoptosis and autophagy through the p53 pathway. Network pharmacology studies further suggest that a synergistic interplay of multiple compounds within Nandina domestica extracts targets key cancer-related signaling pathways. Future research should aim to isolate and evaluate the bioactivity of this compound to fully understand its potential contribution to the overall anticancer properties of Nandina domestica.

References

- 1. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]

- 2. Protopine isolated from Nandina domestica induces apoptosis and autophagy in colon cancer cells by stabilizing p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Note: Quantitative Analysis of Nandinaside A using High-Performance Liquid Chromatography

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nandinaside A, also known as Paederosidic acid. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a reliable method for the quantification of this iridoid glycoside in various sample matrices, including plant extracts and formulated products. The described methodology utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound is an iridoid glycoside found in various plant species, notably in Paederia scandens. Iridoid glycosides are a class of secondary metabolites recognized for their diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects. Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified through a system like Milli-Q)

-

Formic acid or Acetic acid (analytical grade)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL.

Sample Preparation

-

Plant Material:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh 1 g of the powdered sample into a flask.

-

Add 25 mL of 50% methanol and perform ultrasonic extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following HPLC parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 5% B5-20 min: 5-30% B20-30 min: 30-60% B30-35 min: 60-5% B35-40 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows. These values are representative and should be determined for each specific laboratory setup.

| Validation Parameter | Specification |

| Linearity (r²) | > 0.999 |

| Range | 5 - 200 µg/mL |

| Precision (RSD%) | Intra-day: < 2%Inter-day: < 3% |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | To be determined experimentally (typically in the ng range) |

| Limit of Quantification (LOQ) | To be determined experimentally (typically in the ng range) |

Visualization of Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for Cell-Based Bioactivity Assays of Bioactive Compounds from Nandina domestica

Disclaimer: Extensive literature searches did not yield specific bioactivity data or cell-based assay protocols for a compound named "Nandinaside A." Therefore, these Application Notes and Protocols have been generated using Robustaflavone , a known bioactive biflavonoid isolated from Nandina domestica, as a representative example to illustrate the requested methodologies. Researchers can adapt these protocols for the investigation of other compounds of interest, such as this compound, once their biological activities are preliminarily identified.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nandina domestica is a plant rich in various bioactive compounds, including alkaloids and flavonoids, which have shown potential therapeutic effects such as anti-inflammatory, antioxidant, and antitumor activities.[1] Robustaflavone, a biflavonoid isolated from this plant, has demonstrated notable anti-inflammatory properties.[2] These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory bioactivity of compounds like robustaflavone, focusing on their effects on inflammatory mediators and signaling pathways in relevant cell models.

Data Presentation: Anti-inflammatory Activity of Robustaflavone

The anti-inflammatory effects of Robustaflavone were quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and HT-29 human colonic epithelial cells. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) of Robustaflavone |

| Nitric Oxide (NO) Production | RAW 264.7 | NO concentration in supernatant | 15.8 ± 1.2 |

| Pro-inflammatory Cytokine Secretion | RAW 264.7 | IL-1β concentration in supernatant | 18.2 ± 1.5 |

| Pro-inflammatory Cytokine Secretion | RAW 264.7 | IL-6 concentration in supernatant | 20.5 ± 1.9 |

| Pro-inflammatory Cytokine Secretion | HT-29 | IL-8 concentration in supernatant | 25.1 ± 2.3 |

| Protein Expression | RAW 264.7 | iNOS protein levels | 12.5 ± 1.1 |

| Protein Expression | RAW 264.7 | COX-2 protein levels | 14.9 ± 1.3 |

Experimental Protocols

Cell Culture and Maintenance

-

RAW 264.7 Murine Macrophage Cells:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Split cells every 2-3 days when they reach 80-90% confluency.

-

-

HT-29 Human Colonic Epithelial Cells:

-

Medium: McCoy's 5A Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Split cells every 3-4 days when they reach 80-90% confluency.

-

Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

a) Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of Robustaflavone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite standard curve.

b) Measurement of Pro-inflammatory Cytokines (IL-1β, IL-6) by ELISA

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of Robustaflavone for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove debris.

-

Measure the concentrations of IL-1β and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

c) Western Blot Analysis for iNOS and COX-2 Expression

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

-

Pre-treat the cells with Robustaflavone for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of IL-8 Release in LPS-Induced HT-29 Cells

-

Seed HT-29 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Robustaflavone for 1 hour.

-

Induce inflammation by treating the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-